molecular formula C13H14F2N4S B6438416 1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2549011-62-1

1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B6438416
CAS RN: 2549011-62-1
M. Wt: 296.34 g/mol
InChI Key: NKFJLUNLMVKOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorophenyl)methyl-4-(1,2,5-thiadiazol-3-yl)piperazine (DFPP) is a synthetic compound that has been found to have a variety of applications in scientific research. It has been used as an inhibitor of enzymes, as a ligand for metal ions, and as a substrate for various biochemical processes. We will also discuss potential future directions for research involving DFPP.

Scientific Research Applications

1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has been used in a variety of scientific research applications, including as an inhibitor of enzymes, as a ligand for metal ions, and as a substrate for various biochemical processes. It has been used as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), as an inhibitor of the enzyme acetylcholinesterase (AChE), and as an inhibitor of the enzyme monoamine oxidase (MAO). It has also been used as a ligand for metal ions such as zinc, copper, and iron. Additionally, it has been used as a substrate for various biochemical processes, including the synthesis of a variety of compounds.

Mechanism of Action

The mechanism of action of 1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is not fully understood, but it is thought to involve the binding of the compound to a variety of enzymes. For example, it is thought to bind to FAAH, AChE, and MAO, which then inhibits their activity. Additionally, the compound is thought to bind to metal ions, which then affects the activity of the enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine are not yet fully understood. However, it is known that the compound can inhibit the activity of FAAH, AChE, and MAO. Inhibition of FAAH can lead to increased levels of endocannabinoids, which can have a variety of effects on the body. Inhibition of AChE can lead to increased levels of acetylcholine, which can have a variety of effects on the body. Inhibition of MAO can lead to increased levels of monoamines, which can have a variety of effects on the body. Additionally, the binding of 1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine to metal ions can affect the activity of enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine for lab experiments include its availability, its low cost, and its ability to bind to a variety of enzymes. Additionally, the compound is relatively easy to synthesize and can be used in a variety of biochemical processes. The main limitation of using 1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is that its mechanism of action is not fully understood, which can make it difficult to predict the effects of the compound on a given system.

Future Directions

For research involving 1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research could be done to explore the potential of 1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine as an inhibitor of other enzymes and as a ligand for other metal ions. Additionally, further research could be done to explore the potential of 1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine as a substrate for various biochemical processes. Finally, further research could be done to explore the potential of 1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine as a therapeutic agent.

Synthesis Methods

1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can be synthesized from 4-bromo-3,4-difluorobenzaldehyde and 1,2,5-thiadiazole in a two-step process. First, the 4-bromo-3,4-difluorobenzaldehyde is reacted with 1,2,5-thiadiazole in the presence of sodium ethoxide to form the intermediate 1-bromo-4-(1,2,5-thiadiazol-3-yl)piperazine. This intermediate is then reacted with potassium fluoride to form the desired product, 1-(3,4-difluorophenyl)methyl-4-(1,2,5-thiadiazol-3-yl)piperazine.

properties

IUPAC Name

3-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4S/c14-11-2-1-10(7-12(11)15)9-18-3-5-19(6-4-18)13-8-16-20-17-13/h1-2,7-8H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFJLUNLMVKOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)F)F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

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